6-Aminohexane-1-thiol hydrochloride

Biohybrid photoelectrochemistry Photosystem I assembly Surface charge effects

6-Aminohexane-1-thiol hydrochloride (6-AHT) is the definitive C6 amino-terminated alkanethiol for self-assembled monolayers (SAMs) on gold. Unlike short C2 chains that produce disordered films or long C11 chains that impede electron transfer, the six-carbon backbone uniquely balances monolayer order with electrochemical communication. The hydrochloride salt ensures superior solubility and handling stability. ≥95% purity is essential for reproducible SERS-based TNT detection (100 fM via 9:1 6-AHT:butanethiol mixed SAMs), tunable cell adhesion surfaces (zeta potential –187 to +6 mV), Photosystem I biohybrid photocurrent optimization, and quantum dot-fullerene molecular electronics. Demand batch-specific QC documentation.

Molecular Formula C6H16ClNS
Molecular Weight 169.72 g/mol
CAS No. 31098-40-5
Cat. No. B1289216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminohexane-1-thiol hydrochloride
CAS31098-40-5
Molecular FormulaC6H16ClNS
Molecular Weight169.72 g/mol
Structural Identifiers
SMILESC(CCCS)CCN.Cl
InChIInChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H
InChIKeyBFCMUBZJTPADOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminohexane-1-thiol Hydrochloride (CAS 31098-40-5): Core SAM Reagent for Amino-Functionalized Gold Surfaces


6-Aminohexane-1-thiol hydrochloride (6-AHT) is an amine-terminated alkanethiol that forms self-assembled monolayers (SAMs) on gold and other metal surfaces, introducing a reactive primary amine group at the monolayer-solution interface . With a six-carbon aliphatic chain (C6), 6-AHT provides a balance between structural order and electronic communication that distinguishes it from both shorter (C2) and longer (C11+) amino-terminated alkanethiols [1]. The hydrochloride salt form (CAS 31098-40-5, MW 169.7 g/mol) enhances handling stability and solubility in aqueous and polar organic solvents compared to the free base [2].

Why 6-Aminohexane-1-thiol Hydrochloride Cannot Be Interchanged with Other Aminoalkanethiols or Functionalized Thiols


Substituting 6-AHT with other amino-terminated alkanethiols or functionalized thiols is not scientifically equivalent due to chain-length-dependent differences in SAM order, apparent surface pKa, and electron-transfer efficiency. Shorter chains (e.g., 2-aminoethanethiol) yield disordered monolayers with compromised barrier properties [1], while longer chains (e.g., 11-amino-1-undecanethiol) exhibit increased electron-transfer resistance and reduced electrochemical communication with the underlying electrode [2]. Furthermore, terminal functional group substitution—exchanging the -NH2 group for -OH (mercaptohexanol) or -COOH (mercaptohexanoic acid)—fundamentally alters surface charge, wettability, and subsequent biomolecule immobilization efficiency [3]. These differences translate directly into quantifiable variations in photocurrent generation, analyte detection limits, and cell adhesion behavior, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 6-Aminohexane-1-thiol Hydrochloride vs. Functionalized Alkanethiol Comparators


Photocurrent Generation: 6-AHT SAMs Yield Intermediate Photocurrent Between Positively and Negatively Charged Surfaces

In a head-to-head comparison of four alkanethiol SAMs (hexanethiol, aminohexanethiol, mercaptohexanol, and mercaptohexanoic acid) for Photosystem I (PSI) biohybrid photocurrent generation, 6-AHT (aminohexanethiol) produced photocurrent values that were intermediate between the neutral/negatively charged surfaces (mercaptohexanol and mercaptohexanoic acid) and the positively charged/neutral surfaces (hexanethiol). Specifically, PSI photocurrent was enhanced by approximately 5-fold on negatively charged SAM surfaces (mercaptohexanoic acid) compared to positively charged surfaces [1]. 6-AHT, bearing a positive charge at neutral pH due to amine protonation, sits on this continuum, enabling tunable photocurrent when mixed with negatively charged thiols.

Biohybrid photoelectrochemistry Photosystem I assembly Surface charge effects

SAM Surface Roughness: Pure 6-AHT SAMs Exhibit ~3.75 nm RMS Roughness, Increasing with Dodecanethiol Incorporation

Atomic force microscopy (AFM) analysis of SAMs formed on Au(111) revealed that pure (100%) 6-AHT hydrochloride SAMs exhibit an RMS surface roughness of approximately 3.75 nm [1]. When 6-AHT is mixed with hydrophobic 1-dodecanethiol (C12-SH), surface roughness increases with increasing dodecanethiol concentration, and distinct domain architectures form due to selective self-assembly on step edges and terraces [1]. This quantification enables prediction of SAM topography in mixed monolayer applications.

AFM surface characterization Mixed SAM morphology Nanoscale domain analysis

TNT Detection Limit: 6-AHT/Butanethiol Mixed SAM Achieves 100 fM LOD vs. 302 pM for Pure 6-AHT SAM

In a systematic evaluation of 6-AHT as a recognition molecule for TNT detection via surface-enhanced Raman spectroscopy (SERS), pure 6-AHT SAMs achieved a detection limit of 302 pM for TNT extracted from spiked soil samples [1]. Critically, optimization to a 9:1 6-AHT:butanethiol mixed monolayer enhanced the SERS signal and lowered the detection limit to 100 fM [1]. This represents a >3000-fold improvement over the pure 6-AHT SAM configuration and establishes a quantitative performance benchmark for sensor design.

SERS sensing Explosives detection Molecular recognition

Surface pKa Modulation: 6-AHT SAMs Exhibit Surface pKa Dependent on Molecular Order

Comprehensive electrochemical and spectroscopic characterization of NH2-terminated alkanethiol SAMs revealed that the apparent surface pKa is not a fixed value but correlates with chain length and the degree of molecular order (trans conformer content) within the monolayer [1]. Previous studies reported pKa dispersions of up to 6 pH units for amino-terminated SAMs, underscoring the variability introduced by preparation conditions and chain length [1]. For 6-AHT specifically, the C6 chain length provides a balance: sufficient methylene units to direct organization yet short enough to allow electrode communication [2].

SAM electrochemistry Surface acid-base chemistry Impedimetric titration

Cell Adhesion Surface Potential Control: 6-AHT/6-Mercaptohexanoic Acid Mixed SAMs Yield Tunable Zeta Potentials from -187 to +6 mV

Mixed SAMs composed of 6-AHT (positively charged at physiological pH) and 6-mercaptohexanoic acid (negatively charged) enable precise tuning of surface zeta potential over a wide range. In physiological environments, mixed monolayers of these two C6 thiols on gold substrates produced arbitrary zeta potentials between -187 mV and +6 mV [1]. This range allows systematic investigation of surface potential effects on NIH3T3 fibroblast adhesion and proliferation behavior [1].

Cell adhesion Surface zeta potential Biomaterials

Thorium(IV) Adsorption Capacity: PAN Nanofiber Modified with 6-AHT Achieves 499 mg/g Capacity at 98.5% Removal

Polyacrylonitrile (PAN) nanofiber adsorbent modified with 6-AHT hydrochloride (PAN/Ahh) demonstrated a thorium(IV) adsorption capacity of 499 mg Th4+ per gram composite, achieving 98.5% removal from aqueous solution at 25°C [1]. The desorption level of Th4+ from the PAN/Ahh composite exceeded 94%, and the adsorbent could be regenerated with HNO3/HCl and reused repeatedly without significant reduction in adsorption capacity [1].

Radiochemistry Adsorption Water treatment

Evidence-Backed Application Scenarios for 6-Aminohexane-1-thiol Hydrochloride in Research and Industrial Settings


SERS-Based Trace Explosives Detection with fM Sensitivity

For development of surface-enhanced Raman spectroscopy (SERS) sensors targeting 2,4,6-trinitrotoluene (TNT), 6-AHT is the essential recognition molecule. Optimal performance requires a 9:1 6-AHT:butanethiol mixed SAM to achieve a 100 fM detection limit—a >3000-fold improvement over pure 6-AHT SAMs (302 pM) [1]. Procurement of high-purity 6-AHT hydrochloride ensures reproducible Meisenheimer complex formation with TNT and consistent SERS signal enhancement.

Cell Adhesion Studies Requiring Tunable Surface Potential

When investigating the effect of surface charge on mammalian cell adhesion and proliferation (e.g., NIH3T3 fibroblasts), 6-AHT is used in combination with 6-mercaptohexanoic acid to create mixed SAMs with zeta potentials continuously tunable from -187 mV to +6 mV [2]. The C6 chain length of 6-AHT matches that of 6-mercaptohexanoic acid, ensuring uniform SAM thickness and avoiding differential steric effects that would confound surface potential studies.

Biohybrid Photoelectrochemical Systems Requiring Defined Surface Charge

For Photosystem I (PSI) biohybrid photocurrent generation, 6-AHT provides a defined, intermediate surface charge between fully negative (mercaptohexanoic acid) and fully neutral/positive (hexanethiol, mercaptohexanol) SAMs [3]. This allows systematic optimization of PSI orientation and photocurrent output. 6-AHT's six-carbon spacer ensures adequate electrical communication with the underlying gold electrode while maintaining sufficient SAM order.

Quantum Dot-Fullerene Heterodimer Construction for Molecular Electronics

6-AHT serves as a linker of defined length (C6 spacer) in the stepwise surface assembly of quantum dot-fullerene heterodimers [4]. The thiol group anchors to gold or CdSe/ZnS quantum dots, while the terminal amine forms amide bonds with carboxyl-functionalized fullerenes. Compared to longer aminoalkanethiol linkers (e.g., C11, C16), the C6 spacer of 6-AHT provides shorter electron-transfer distance and potentially higher conductivity in molecular electronic devices.

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